7-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
7-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a thiophene ring, a methylphenyl group, and a methyl group attached to the imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated imidazo[1,2-a]pyridine intermediate.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the imidazo[1,2-a]pyridine is treated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Methylation: The final step involves the methylation of the imidazo[1,2-a]pyridine core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methylphenyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for investigating cellular processes and identifying potential drug targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors, due to its electronic properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a thiophene ring at a different position.
7-methyl-N-(2-methylphenyl)-2-(furan-3-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a furan ring instead of a thiophene ring.
7-methyl-N-(2-methylphenyl)-2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 7-methyl-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the thiophene ring, in particular, contributes to its electronic properties and reactivity, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H17N3S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
7-methyl-N-(2-methylphenyl)-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3S/c1-13-7-9-22-17(11-13)21-18(15-8-10-23-12-15)19(22)20-16-6-4-3-5-14(16)2/h3-12,20H,1-2H3 |
InChI Key |
KCIAGCDEOKTZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CSC=C4 |
Origin of Product |
United States |
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